molecular formula C12H19N3O4S B1342497 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 899703-32-3

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1342497
CAS No.: 899703-32-3
M. Wt: 301.36 g/mol
InChI Key: CJYNCJMQAGDWKJ-UHFFFAOYSA-N
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Description

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19N3O4S and a molecular weight of 301.37 g/mol This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a sulfonyl group, which is further connected to a piperidine ring bearing a carboxylic acid group

Preparation Methods

The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 1,3,5-trimethylpyrazole with a sulfonyl chloride derivative to introduce the sulfonyl group. This intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating or refluxing to drive the reaction to completion .

Chemical Reactions Analysis

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The pyrazole ring may also contribute to binding affinity and specificity through π-π interactions and hydrogen bonding . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid include:

The uniqueness of this compound lies in its combination of a sulfonyl group and a piperidine carboxylic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-5-10(7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNCJMQAGDWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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